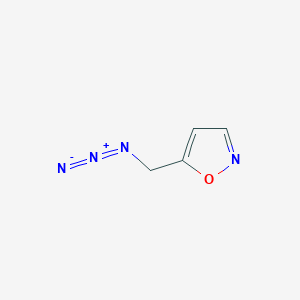
5-(叠氮甲基)-1,2-恶唑
描述
5-(Azidomethyl)-1,2-oxazole is an organic compound characterized by the presence of an azido group attached to a methyl group, which is further connected to an oxazole ring
科学研究应用
5-(Azidomethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Utilized in bioorthogonal labeling techniques to study biological processes without interfering with native biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
- The azide group suggests that it might participate in click chemistry reactions, similar to other azide-containing compounds . These reactions involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-1,2-oxazole typically involves the introduction of an azido group into a pre-formed oxazole ring. One common method is the reaction of an oxazole derivative with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl)-1,2-oxazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
化学反应分析
Types of Reactions
5-(Azidomethyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azido group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols can be used.
Major Products Formed
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxazole derivatives.
相似化合物的比较
Similar Compounds
- 5-(Azidomethyl)-1,2,4-oxadiazole
- 5-(Azidomethyl)-1,2,3-triazole
- 5-(Azidomethyl)-1,3,4-oxadiazole
Uniqueness
5-(Azidomethyl)-1,2-oxazole is unique due to its specific ring structure and the position of the azido group. This structural arrangement imparts distinct reactivity patterns compared to other azido-containing heterocycles, making it a valuable compound in synthetic chemistry and various applications.
属性
IUPAC Name |
5-(azidomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-7-9-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLUEJPHKVRVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677586 | |
| Record name | 5-(Azidomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497947-78-1 | |
| Record name | 5-(Azidomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


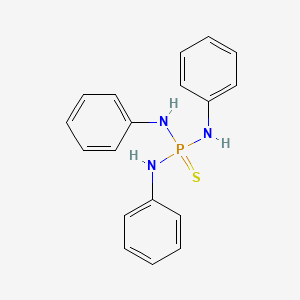
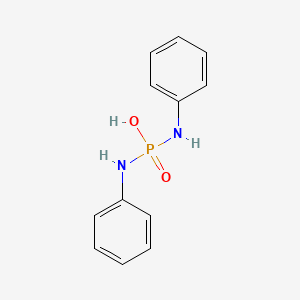
![3,5-Bis[(2,6-dichlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B1655987.png)
![2-benzamido-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1655988.png)
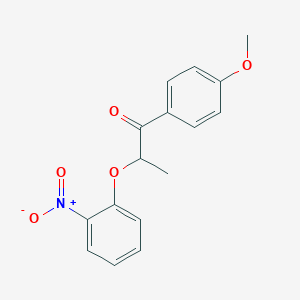


![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]](/img/structure/B1655995.png)
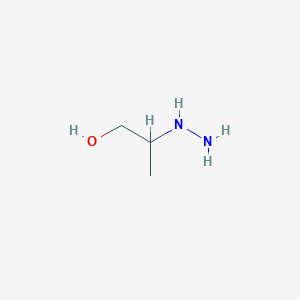

![4-[5-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylthiophen-2-yl]-2-methylsulfanylpyrimidine](/img/structure/B1656001.png)
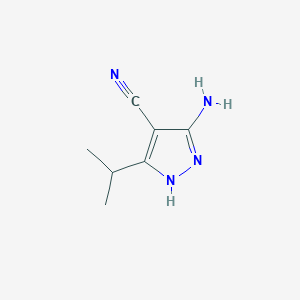
![4-[3-(3,5-Dimethylpyrazol-1-yl)sulfonyl-4-methoxyphenyl]thiadiazole](/img/structure/B1656005.png)
![2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol](/img/structure/B1656007.png)
